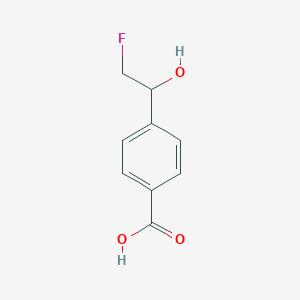

4-(2-Fluoro-1-hydroxyethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Fluoro-1-hydroxyethyl)benzoic acid” is a derivative of benzoic acid . It is a synthetic intermediate with the molecular formula C9H9FO3 . The compound is a colorless solid .

Synthesis Analysis

The synthesis of fluorobenzoic acids, including “this compound”, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol has been applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .Molecular Structure Analysis

The molecular weight of “this compound” is 184.17 . The InChI code for this compound is 1S/C9H9FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5H2,(H,12,13) .Scientific Research Applications

Directed Lithiation of Benzoic Acids

Benzoic acids, including fluoro-substituted variants, undergo ortho-lithiation, forming ortho-substituted products. This process facilitates the introduction of various functionalities, offering routes to benzoic acids tri- and tetra-substituted with different groups (Bennetau et al., 1995).

Structure-Metabolism Relationships in Substituted Benzoic Acids

Fluorinated benzoic acids, including 2-, 3-, and 4-fluorobenzoic acids, exhibit distinct metabolic pathways, primarily forming glucuronidation or glycine conjugates. This research aids in understanding the metabolic fate of these compounds, potentially guiding their use in drug design (Ghauri et al., 1992).

Fluorinated Compounds in Aromatic Metabolite Detection

The use of fluorinated benzoic acids, including 3-fluorobenzoic acid, helps in detecting aromatic metabolites in environmental samples, shedding light on microbial degradation pathways (Londry & Fedorak, 1993).

Synthesis of Fluorinated Polymers

Fluorinated benzoic acids are used to synthesize high-performance polymers with potential applications in engineering plastics and membrane materials. Their excellent solubility and thermal properties make them valuable in advanced material science (Xiao et al., 2003).

Fluorescence Probes for Reactive Oxygen Species Detection

Fluorinated benzoic acids contribute to the development of novel fluorescence probes, crucial for detecting reactive oxygen species in biological and chemical studies. These probes can differentiate specific species, advancing our understanding of cellular processes (Setsukinai et al., 2003).

PET Imaging of Retinoid X Receptor

Fluorinated benzoic acids, such as 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid, have been synthesized for use in PET imaging to study retinoid X receptor, contributing to advanced medical imaging techniques (Wang et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Action Environment

The action of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy.

Properties

IUPAC Name |

4-(2-fluoro-1-hydroxyethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCOBEHDFMTEAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)

![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)

![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)

![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)